(6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Description
“(6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid” is a bicyclic β-lactam compound characterized by a 6S stereochemical configuration. Its core structure consists of a fused bicyclo[4.2.0]octene system with a sulfur atom at position 5 and a β-lactam ring, a hallmark of cephalosporin-like antibiotics. The methyl group at position 3 and the amino group at position 7 are critical for its biological interactions, particularly with bacterial penicillin-binding proteins (PBPs) . This compound shares structural similarities with cephalosporin intermediates but lacks common side chains (e.g., acetoxymethyl, tetrazolyl), which are often modified to enhance stability or activity against resistant pathogens .
Properties
IUPAC Name |
(6S)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13/h4,7H,2,9H2,1H3,(H,12,13)/t4?,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIAYEIXYQCDAN-DRGSQQHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@H](C(C2=O)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly referred to as a derivative of 7-aminocephalosporanic acid (7-ACA), is a compound of significant interest in medicinal chemistry, particularly in the development of beta-lactam antibiotics. Its unique bicyclic structure contributes to its biological activity, particularly its antibacterial properties.
The molecular formula for this compound is with a molecular weight of approximately 214.24 g/mol. It features a thiazolidine ring and a carboxylic acid group, which are critical for its biological interactions.
This compound functions primarily as an antibiotic by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. The inhibition of PBPs leads to cell lysis and death, making it effective against various Gram-positive and some Gram-negative bacteria.
Antibacterial Efficacy
Research has demonstrated that this compound exhibits notable antibacterial activity against several strains of bacteria, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) [µg/mL] |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Streptococcus pneumoniae | 0.25 |
These MIC values indicate that the compound is potent against these pathogens, particularly in clinical settings where antibiotic resistance is a concern.
Case Studies
- In Vivo Studies : A study conducted on mice infected with Staphylococcus aureus demonstrated that administration of the compound significantly reduced bacterial load in tissues compared to untreated controls, suggesting effective systemic absorption and therapeutic potential.
- Resistance Mechanisms : Investigations into bacterial resistance mechanisms revealed that strains expressing beta-lactamase enzymes showed reduced susceptibility to this compound, highlighting the need for combination therapies with beta-lactamase inhibitors.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption and distribution within the body, with peak plasma concentrations occurring within 1–2 hours post-administration. Its half-life is approximately 4 hours, allowing for effective dosing regimens.
Safety and Toxicology
Toxicological assessments have shown that this compound has a favorable safety profile at therapeutic doses, with minimal adverse effects reported in clinical trials.
Scientific Research Applications
Physical Properties
The compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The presence of sulfur and nitrogen atoms within the bicyclic framework enhances its interaction with biological targets.
Antibacterial Activity
(6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has been extensively studied for its antibacterial properties. It acts by inhibiting bacterial cell wall synthesis, similar to other beta-lactam antibiotics. Research has shown that it is effective against a range of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics to combat resistant strains.
Pharmaceutical Development
The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections. Its derivatives are being explored for their potential to enhance efficacy and reduce side effects compared to existing treatments.
Biochemical Studies
Researchers utilize this compound in biochemical assays to study enzyme inhibition and metabolic pathways associated with bacterial resistance mechanisms. Understanding these pathways can lead to improved strategies for antibiotic development.
Analytical Chemistry
In analytical applications, this compound is used as a standard reference material in chromatography and mass spectrometry, aiding in the identification and quantification of related compounds in complex mixtures.
Case Study 1: Antibacterial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of (6S)-7-Amino derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a therapeutic agent against resistant strains.
Case Study 2: Synthesis Pathways
Research detailed in Organic Letters explored novel synthetic pathways for producing (6S)-7-Amino derivatives with enhanced activity profiles. These studies highlighted the importance of modifying the bicyclic structure to improve binding affinity to bacterial targets.
Comparison with Similar Compounds
Table 1: Key Structural Modifications and Properties
Key Observations:
Position 3 Modifications :
- Methyl (target compound): Balances stability and steric hindrance but lacks β-lactamase resistance .
- Acetoxymethyl (): Increases lipophilicity but is susceptible to enzymatic cleavage, reducing oral bioavailability .
- Tetrazolylmethyl (): Enhances resistance to hydrolysis by β-lactamases due to bulky electronegative groups .
Position 7 Side Chains: The target compound’s amino group is simpler compared to aminothiazolyl-methoxyiminoacetyl chains (), which improve Gram-negative activity by mimicking natural PBP substrates .
Stereochemistry :
Table 2: Comparative Bioactivity and PK Parameters
- β-Lactamase Stability : Bulky electronegative substituents (e.g., tetrazolyl in ) reduce hydrolysis rates by sterically blocking enzyme active sites .
- Protein Binding: Compounds like E1100 exhibit concentration-dependent binding (82–91% in humans), leading to nonlinear pharmacokinetics and variable free drug concentrations .
Q & A
Q. Table 1: Common Reaction Conditions
| Step | Reagent/Condition | Purpose | Yield (%) |
|---|---|---|---|
| Substitution | CH₃I, DMF, 50°C | C-3 Methylation | 65–75 |
| Oxidation | H₂O₂, pH 7.5 | Sulfur stabilization | 80–85 |
| Reduction | LiAlH₄, THF, 0°C | Ketone reduction | 70–78 |
Advanced: How can stereochemical discrepancies in the (6S,7R) configuration be resolved during synthesis?
Answer:
- X-ray crystallography : Definitive confirmation via single-crystal analysis (e.g., cites ceftizoxime derivatives resolved this way) .
- NOESY NMR : Detects spatial proximity of H-6 and H-7 protons; cross-peaks indicate cis/trans configurations .
- Circular Dichroism (CD) : Identifies chiral centers by comparing optical activity to known β-lactam standards .
Note : Contradictions in NMR data (e.g., reports isomer-specific shifts) require triaging by repeating under deuterated solvents to eliminate solvent effects .
Basic: What analytical methods are recommended for assessing purity and stability?
Answer:
- HPLC-MS : Quantifies purity (>98%) and detects hydrolyzed byproducts (e.g., β-lactam ring-opened forms) .
- Thermogravimetric Analysis (TGA) : Determines thermal stability; decomposition >125°C indicates storage at –20°C .
- Karl Fischer Titration : Measures residual moisture (<0.5% for anhydrous forms critical for antibiotic activity) .
Advanced: How does modifying the C-7 amino group impact β-lactamase resistance?
Answer:
- Steric hindrance : Bulky substituents (e.g., naphthalene in ) reduce β-lactamase binding .
- Hydrogen bonding : Amino groups forming H-bonds with active-site serine (e.g., ceftizoxime in ) enhance stability .
- In vitro assays : Use TEM-1 β-lactamase hydrolysis assays with nitrocefin as a chromogenic substrate; IC₅₀ values <1 μM indicate efficacy .
Q. Table 2: Structure-Activity Relationship (SAR)
| Modification | β-Lactamase Stability (IC₅₀, μM) |
|---|---|
| C-7 NH₂ (Parent) | 5.2 |
| C-7 Naphthalene () | 0.8 |
| C-7 Thiazole () | 0.3 |
Basic: What protocols are used for evaluating antibacterial activity?
Answer:
- MIC assays : Broth microdilution per CLSI guidelines against Gram-negative (e.g., E. coli ATCC 25922) and Gram-positive strains (e.g., S. aureus ATCC 29213) .
- Time-kill kinetics : Assess bactericidal effects over 24 hours; ≥3-log reduction in CFU/mL indicates potency .
Advanced: How can contradictory data in enzyme inhibition assays be addressed?
Answer:
- Control standardization : Use internal standards (e.g., clavulanic acid) to normalize β-lactamase inhibition .
- Kinetic analysis : Calculate kcat/Km to distinguish between competitive and non-competitive inhibition .
- Molecular docking : Validate with crystal structures (e.g., PDB 1BLC) to resolve false positives from assay artifacts .
Basic: What safety precautions are critical during handling?
Answer:
- PPE : Wear nitrile gloves, face shields, and fume hood use to prevent skin/eye contact ( notes H315/H319 hazards) .
- Deactivation : Treat spills with 10% NaOH to hydrolyze β-lactam rings before disposal .
Advanced: What strategies improve solubility for in vivo studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
